molecular formula C15H14BrNOS B5698706 2-bromo-N-[4-(ethylthio)phenyl]benzamide

2-bromo-N-[4-(ethylthio)phenyl]benzamide

Cat. No. B5698706
M. Wt: 336.2 g/mol
InChI Key: AQYWHTWAFBTIBU-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(ethylthio)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(ethylthio)phenyl]benzamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may work by reducing the production of inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects:
2-bromo-N-[4-(ethylthio)phenyl]benzamide has been found to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce the size of tumors and inhibit the growth of cancer cells. Additionally, it has been found to reduce inflammation and improve the symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-[4-(ethylthio)phenyl]benzamide in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, and its unique chemical structure makes it a valuable tool for drug discovery. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 2-bromo-N-[4-(ethylthio)phenyl]benzamide. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in animal models. Additionally, more research is needed to understand its mechanism of action and optimize its therapeutic potential. Finally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 2-bromo-N-[4-(ethylthio)phenyl]benzamide involves the reaction of 4-(ethylthio)aniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and is completed within a few hours. The resulting product is then purified using column chromatography to obtain pure 2-bromo-N-[4-(ethylthio)phenyl]benzamide.

Scientific Research Applications

2-bromo-N-[4-(ethylthio)phenyl]benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

2-bromo-N-(4-ethylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYWHTWAFBTIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[4-(ethylthio)phenyl]benzamide

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